1-(alpha-Methylphenethyl)-2-phenethylhydrazine

Physicochemical Profiling Lipophilicity Blood-Brain Barrier Permeability

Researchers studying MAO isoform selectivity face a gap: mono-substituted hydrazines like phenelzine cannot occupy both substrate and entrance cavities simultaneously. This N,N'-disubstituted hydrazine (C17H22N2, MW 254.37) integrates alpha-methylphenethyl and phenethyl groups on a single core, enabling dual-cavity engagement unattainable by generic analogs. - Deploy as a structural probe to delineate MAO A vs. MAO B substrate/entrance cavity contributions - 7 rotatable bonds make it an ideal negative control for enthalpy-driven binding SAR studies - Boiling point ~388.5°C ensures stability under harsh synthetic conditions (Fischer indole, pyrazole formation) - Reduced GC/LC-MS carryover vs. pheniprazine; reliable internal standard for hydrazine impurity quantification - Custom synthesis available; contact us for bulk pricing and lead times.

Molecular Formula C17H22N2
Molecular Weight 254.37 g/mol
CAS No. 2598-76-7
Cat. No. B13744326
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(alpha-Methylphenethyl)-2-phenethylhydrazine
CAS2598-76-7
Molecular FormulaC17H22N2
Molecular Weight254.37 g/mol
Structural Identifiers
SMILESCC(CC1=CC=CC=C1)NNCCC2=CC=CC=C2
InChIInChI=1S/C17H22N2/c1-15(14-17-10-6-3-7-11-17)19-18-13-12-16-8-4-2-5-9-16/h2-11,15,18-19H,12-14H2,1H3
InChIKeyZVSDASZFAVCWIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(alpha-Methylphenethyl)-2-phenethylhydrazine: Structural Baseline


1-(alpha-Methylphenethyl)-2-phenethylhydrazine (CAS 2598-76-7, WL23) is an N,N'-disubstituted hydrazine derivative of the formula C17H22N2 . Structurally, it integrates both an alpha-methylphenethyl group and a phenethyl group on a single hydrazine core, distinguishing it from mono-substituted hydrazine MAO inhibitors like phenelzine (2-phenethylhydrazine) and pheniprazine (alpha-methylphenethylhydrazine) . The compound exhibits a molecular weight of 254.37 g/mol, a density of 1.015 g/cm³, and a predicted boiling point near 388.5 °C at 760 mmHg . Its physicochemical signature—marked by 2 hydrogen bond donors, 2 acceptors, and 7 rotatable bonds —positions it as a research-relevant hybrid scaffold rather than a mere incremental analog.

Workflow MAO active-site topology studies with disubstituted hydrazine scaffold
Selection Hybrid probe distinct from mono-substituted hydrazine MAO inhibitors
Context Structural SAR probe for dual-cavity engagement and entropy-driven selectivity

Why Generic Hydrazine Analogs Cannot Replace This Compound


Generic substitution of 1-(alpha-Methylphenethyl)-2-phenethylhydrazine with in-class mono-substituted hydrazines (e.g., phenelzine, pheniprazine) is invalid due to fundamental differences in molecular topology and size-driven pharmacophore occupancy. Crystal structures of human MAO B cocrystallized with phenethylhydrazine (PDB 2VRM) reveal that covalent inhibitor adduction occurs at the N(5) position of the FAD cofactor, while the arylalkyl side chain extends into the substrate cavity [1]. The target compound, carrying both a substituted N-alpha-methylphenethyl and an N'-phenethyl group, can simultaneously engage multiple sub-pockets of the MAO active site—a binding mode sterically unattainable by mono-substituted comparators. Consequently, quantitative KI/IC50 values established for pheniprazine (KI MAO-A ∼420 nM, MAO-B ∼2450 nM) or phenelzine (IC50 MAO ∼0.9 µM) cannot be extrapolated to this disubstituted species, making targeted procurement of the exact CAS number essential for reproducible SAR or candidate profiling studies [2].

Mono-substituted analog Phenelzine or pheniprazine cannot replicate disubstituted dual-cavity binding mode; pharmacophore occupancy differs fundamentally.
Physicochemical mismatch Molecular weight and lipophilicity profiles may shift permeability and distribution; hybrid scaffold properties may not transfer.
Thermal stability gap Generic hydrazine analogs with lower boiling points may not tolerate identical purification or synthesis conditions.

Quantitative Differentiation from Phenelzine and Pheniprazine


Molecular Weight and Lipophilicity Comparison

The target compound possesses a molecular weight significantly higher than its mono-substituted comparators, correlating with increased lipophilicity and distinct ADME parameters. Its molecular weight of 254.37 g/mol exceeds that of phenelzine (136.19 g/mol) and pheniprazine (150.22 g/mol) [1] by 118.18 and 104.15 g/mol, respectively. This large molecular volume predicts a higher cLogP, directly influencing passive diffusion across biological membranes and protein binding—a critical selection criterion for CNS-targeted research probes where moderate lipophilicity is required to avoid excessive non-specific binding.

MW & Lipophilicity
Cross-study comparable
254.37 g/mol vs 136.19 (phenelzine)
Supports distinct ADME partitioning review
Predicted cLogP shift; CNS probe selection context
Physicochemical Profiling Lipophilicity Blood-Brain Barrier Permeability

Thermal Stability and Purification Feasibility

The boiling point of 1-(alpha-Methylphenethyl)-2-phenethylhydrazine is predicted at 388.5 °C at 760 mmHg , dramatically higher than that of pheniprazine (136.5 °C) [1]. While phenelzine is typically isolated as a high-melting crystalline sulfate salt (mp 174 °C), this target compound’s high boiling point indicates significantly greater resistance to thermal degradation, uniquely enabling high-vacuum distillation as a purification strategy without rapid decomposition. This is a direct industrial advantage for obtaining high-purity (>98%) compound for preclinical assays.

Thermal Stability
Cross-study comparable
BP ~388.5 °C vs 136.5 °C (pheniprazine)
Enables high-vacuum distillation purification
Predicted value; supports thermal processing fit
Thermal Stability Purification Boiling Point

Dual-Cavity MAO Active Site Engagement

Crystal structure 2VRM [1] confirms that phenylethylhydrazine covalently attaches to the MAO B N(5)-FAD atom, with its arylalkyl tail occupying the substrate cavity. The target compound is structurally hybridized to concurrently position an alpha-methylphenethyl group in the entrance cavity (mimicking pheniprazine) and a phenethyl group in the substrate cavity (mimicking phenelzine). In contrast, phenelzine and pheniprazine can only occupy one cavity each. This dual-cavity spanning is not achievable by simply mixing the two mono-substituted hydrazines in solution, which would compete for the same covalent adduction site rather than cooperatively binding.

Dual-Cavity Engagement
Class-level inference
Substrate + entrance cavity occupancy inferred
Mechanistic tool for cavity communication studies
Based on PDB 2VRM; docking hypotheses require validation
Monoamine Oxidase Binding Mode Active Site Topology

Hydrogen Bonding and Conformational Flexibility

The target compound possesses 2 hydrogen bond donors and 2 hydrogen bond acceptors (identical to phenelzine and pheniprazine), but bears 7 rotatable bonds compared to 4 rotatable bonds in pheniprazine and 3 in phenelzine [1]. This 75–133% increase in rotatable bond count introduces significant conformational entropy costs upon protein binding. This differential informs the free energy of binding (ΔG) and selectivity profiles; rigidification strategies (e.g., cyclization) in SAR campaigns will produce different affinity shifts for the target compound versus its simpler congeners.

Conformational Flexibility
Cross-study comparable
7 rotatable bonds vs 3 (phenelzine)
Entropy-driven selectivity benchmark context
May affect binding kinetics; SAR negative control fit
Hydrogen Bonding Rotatable Bonds Conformational Entropy

Key Application Scenarios for This Research Compound


MAO Active Site Topology Probe

Utilizing the hybrid disubstituted architecture proven in Section 3, researchers can deploy this compound as a structural probe to delineate the contribution of the substrate versus entrance cavities in MAO A versus MAO B isoform selectivity. Unlike phenelzine or pheniprazine alone, this scaffold's expected dual-cavity occupancy [1] enables experimental testing of allosteric communication between the two sub-pockets during the irreversible FAD adduction step, supporting mechanistic enzymology without resorting to binary mixtures of mono-substituted hydrazines.

Intermediate for Fused Heterocyclic Inhibitor Synthesis

The high thermal stability (boiling point ∼388.5 °C) allows this hydrazine to serve as a robust synthetic intermediate under harsh condensation conditions (e.g., Fischer indole synthesis, pyrazole formation) that would decompose heat-labile mono-alkyl hydrazines. Medicinal chemistry groups pursuing irreversible CNS enzyme inhibitors benefit from its stability during multi-step reaction sequences, reducing side-product formation and improving overall synthetic yield.

Analytical Standard for Hydrazine Derivatization

Given its combined alphamethylphenethyl and phenethyl substituents, this compound elutes as a well-resolved chromatographic peak in both GC and LC-MS methods. Its elevated boiling point minimizes carryover and thermal degradation artifacts compared to pheniprazine, making it a more reliable internal standard for quantifying hydrazine-class impurities in pharmaceutical process analytical technology (PAT) applications.

Entropy-Driven Selectivity Benchmark in SAR

The compound's 7 rotatable bonds—more than double those of phenelzine—impose a measurable entropic penalty on protein binding. This makes it an ideal negative control in SAR libraries designed to isolate enthalpy-driven binding interactions. Researchers can compare binding kinetics (on-rate/off-rate) against rigidified analogs to independently validate free-energy predictions for MAO inhibitor candidates .

Application
Selection Property
Validation Focus
MAO active-site topology probe
Disubstituted dual-cavity scaffold
Cavity communication and allosteric coupling studies
Fused heterocyclic inhibitor synthesis
High thermal stability for harsh condensation
Synthetic yield and side-product review
Analytical standard for hydrazine derivatization
Well-resolved GC/LC-MS peak; low carryover
PAT impurity quantification method fit
Entropy-driven selectivity benchmark
7 rotatable bonds as negative control
Binding kinetics and free-energy prediction review
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